m-PEG7-醛

描述

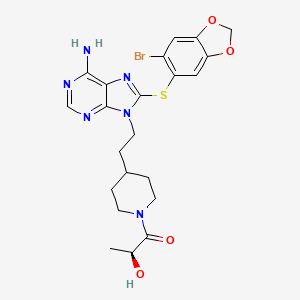

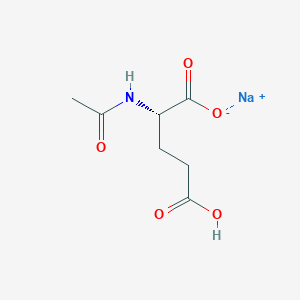

m-PEG7-aldehyde is a PEG reagent containing an aldehyde group . It can react with hydrazide and aminooxy groups for labeling and crosslinking carbonyls . It is reagent grade and is used for research purposes .

Synthesis Analysis

While specific synthesis methods for m-PEG7-aldehyde were not found, it is known that PEG reagents can be synthesized via free radical copolymerization . The process involves reacting poly (ethylene glycol) methyl ether methacrylates with N-acryloxysuccinimide or pentafluorophenyl methacrylate .

Chemical Reactions Analysis

Aldehyde groups in m-PEG7-aldehyde can react with hydrazide and aminooxy groups for labeling and crosslinking carbonyls . In the context of PEGylation, N-hydroxysuccinimide (NHS) esters react with primary amine groups by nucleophilic attack, forming amide bonds .

Physical And Chemical Properties Analysis

The physical and chemical properties of m-PEG7-aldehyde include its molecular weight (352.4 g/mol), solubility in water, DMSO, DCM, DMF , and its formula (C16H32O8) . Aldehydes and ketones have higher boiling points than ethers and alkanes of similar molar masses but lower than those of comparable alcohols .

科学研究应用

pH 敏感纳米载体:Kale 和 Torchilin (2007) 合成了 PEG-PE 偶联物,并评估了基于腙的酸敏感连接。这些偶联物形成的胶束对轻度酸性 pH 高度敏感,而在生理 pH 下稳定,使其成为在 pH 改变区域(如肿瘤或梗塞)进行药物靶向和释放的潜在候选物 (Kale & Torchilin, 2007)。

酶氧化研究:Herold、Keil 和 Bruns (1989) 研究了醇脱氢酶 (ADH) 对聚乙二醇 (PEG) 的氧化作用,提出了人类和动物中 PEG 代谢的途径,可能与毒理学和药代动力学有关 (Herold, Keil, & Bruns, 1989)。

生物应用的表面涂层:Groll 等人 (2005) 探索了使用星形 PEG-stat-PPG 预聚物和接枝线性 PEG 来涂覆表面以防止非特异性蛋白质吸附,这在生物医学器械制造中具有重要意义 (Groll et al., 2005)。

酶修饰以提高稳定性:Lu 等人 (2018) 描述了用 m-PEG7-醛对纤维素酶进行修饰,以增强其在离子液体中的稳定性和活性,展示了在工业生物催化应用中的潜力 (Lu et al., 2018)。

治疗性蛋白质的修饰:Inada 等人 (1995) 讨论了用 PEG 对蛋白质进行化学修饰以改变其分子特性以用于治疗,例如降低免疫反应性和延长清除时间 (Inada et al., 1995)。

绿色化学中的化学选择性脱保护:Zhang 等人 (2004) 利用 PEG 作为脱保护 1,1-二乙酸酯的介质,提供了一种简单且环境友好的程序,具有高收率 (Zhang et al., 2004)。

用于生物医学应用的壳聚糖基水凝胶:Zhang、Tao、Li 和 Wei (2011) 使用二苯甲醛封端的末端功能化 PEG 合成了壳聚糖基水凝胶,用于潜在的生物医学应用,如药物递送和组织工程 (Zhang, Tao, Li, & Wei, 2011)。

生物识别表面:Otsuka、Nagasaki 和 Kataoka (2004) 开发了一层具有反应性醛基的 PEG 层,用于生物识别应用,展示了创建灵敏生物传感表面的潜力 (Otsuka, Nagasaki, & Kataoka, 2004)。

癌症治疗中的基因递送:Guan 等人 (2017) 设计了一种 pH 响应型可分离 PEG 保护策略,用于基因递送,突出了其在癌症治疗和阳离子纳米颗粒应用中的潜力 (Guan et al., 2017)。

安全和危害

作用机制

Target of Action

m-PEG7-aldehyde is a PEG derivative containing an aldehyde group . The primary targets of m-PEG7-aldehyde are hydrazide and aminooxy groups . These groups are commonly used in biomolecular probes for labeling and crosslinking carbonyls (oxidized carbohydrates) .

Mode of Action

The aldehyde group in m-PEG7-aldehyde reacts specifically with hydrazide and aminooxy groups . This interaction leads to the formation of a stable bond, which is crucial in the synthesis of antibody-drug conjugates (ADCs) .

Biochemical Pathways

It’s known that the compound plays a significant role in the synthesis of adcs . ADCs are designed to deliver cytotoxic agents selectively to cancer cells, thereby reducing the impact on healthy cells. The role of m-PEG7-aldehyde in this process suggests it may indirectly influence pathways related to cell death and cancer progression.

Pharmacokinetics

It’s known that the mpeg modification increases the aqueous solubility of the resulting compound . This could potentially enhance its bioavailability, allowing it to reach its target sites more effectively.

Result of Action

The primary result of m-PEG7-aldehyde’s action is the formation of stable bonds with hydrazide and aminooxy groups . This is a crucial step in the synthesis of ADCs , which are designed to deliver cytotoxic agents selectively to cancer cells. Therefore, the action of m-PEG7-aldehyde indirectly contributes to the selective killing of cancer cells.

Action Environment

It’s known that the compound should be stored at -5°c, kept dry, and avoid sunlight . These conditions likely help maintain the stability and efficacy of the compound.

生化分析

Biochemical Properties

m-PEG7-aldehyde contains an aldehyde group that reacts specifically with hydrazide and aminooxy groups . This property allows it to form covalent bonds with biomolecules, such as proteins and enzymes, that contain these reactive groups. The nature of these interactions is typically a nucleophilic addition, where the hydrazide or aminooxy group attacks the electrophilic carbon atom of the aldehyde group .

Cellular Effects

The cellular effects of m-PEG7-aldehyde are primarily related to its role in the formation of ADCs. ADCs are a class of biopharmaceutical drugs designed to target specific cells, such as cancer cells, for drug delivery. The m-PEG7-aldehyde linker attaches the antibody, which recognizes and binds to a specific target on the cell surface, to the drug molecule. Once the ADC binds to the target cell, it is internalized, and the drug is released to exert its therapeutic effect.

Molecular Mechanism

The molecular mechanism of action of m-PEG7-aldehyde is based on its ability to form stable linkages between antibodies and drugs in the creation of ADCs. The aldehyde group on the m-PEG7-aldehyde molecule reacts with hydrazide or aminooxy groups on the drug or antibody, forming a stable bond . This allows the drug to be specifically delivered to cells that are recognized by the antibody, thereby increasing the efficacy of the drug and reducing off-target effects.

Temporal Effects in Laboratory Settings

The temporal effects of m-PEG7-aldehyde in laboratory settings are largely related to its stability. As a non-cleavable linker, m-PEG7-aldehyde forms stable bonds that do not readily degrade over time. This stability is crucial for the effectiveness of ADCs, as it ensures that the drug remains attached to the antibody until it reaches the target cell.

Metabolic Pathways

Transport and Distribution

The transport and distribution of m-PEG7-aldehyde within cells and tissues are facilitated through its incorporation into ADCs. The ADCs, including the m-PEG7-aldehyde linker, are transported to target cells through the bloodstream. Once the ADC binds to its target on the cell surface, it is typically internalized through receptor-mediated endocytosis.

Subcellular Localization

The subcellular localization of m-PEG7-aldehyde is determined by the ADC it is part of. After an ADC is internalized by a cell, it is often trafficked to the lysosome, where the drug is released to exert its therapeutic effect. Therefore, m-PEG7-aldehyde, as part of the ADC, would also be localized to these subcellular compartments.

属性

IUPAC Name |

3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O8/c1-18-5-6-20-9-10-22-13-14-24-16-15-23-12-11-21-8-7-19-4-2-3-17/h3H,2,4-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFRPYQRIPDCCAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

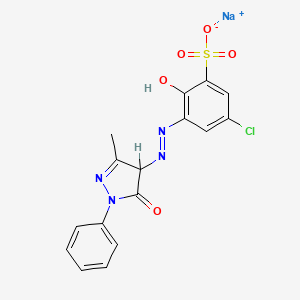

![2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]-N-Ethylacetamide](/img/structure/B609211.png)

![4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide](/img/structure/B609226.png)